molecular formula C29H23BrN2O4 B11974378 [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate CAS No. 302910-23-2

[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate

Cat. No.: B11974378
CAS No.: 302910-23-2
M. Wt: 543.4 g/mol
InChI Key: RQXBBEIWOLRKJD-ZCTHSVRISA-N
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Description

[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzoate group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-phenylphenol with propanoyl chloride to form 4-phenylphenyl propanoate. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinylidene derivative. Finally, the compound is esterified with 3-bromobenzoic acid under acidic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its unique properties make it suitable for creating high-performance materials.

Mechanism of Action

The mechanism of action of [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound’s hydrazinylidene moiety is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-bromobenzoate
  • [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-bromobenzoate

Uniqueness

Compared to similar compounds, [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate exhibits unique properties due to the position of the bromine atom. This positional difference can significantly impact its reactivity and biological activity, making it distinct from its analogs.

Properties

CAS No.

302910-23-2

Molecular Formula

C29H23BrN2O4

Molecular Weight

543.4 g/mol

IUPAC Name

[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C29H23BrN2O4/c1-20(35-26-16-12-23(13-17-26)22-6-3-2-4-7-22)28(33)32-31-19-21-10-14-27(15-11-21)36-29(34)24-8-5-9-25(30)18-24/h2-20H,1H3,(H,32,33)/b31-19+

InChI Key

RQXBBEIWOLRKJD-ZCTHSVRISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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